![molecular formula C13H12N6O3 B2384643 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide CAS No. 2034413-08-4](/img/structure/B2384643.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide
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Overview
Description
Pyrido[2,3-d]pyrimidines are well known for their versatile biological activities such as anti-tumor, antibacterial, antifungal, anti-proliferative CDK2 inhibitor, adenosine kinase inhibitors, anticonvulsant agents, antipyretic, analgesic and CNS depressant activity . They inhibit Toxoplasma gondii (tg) and Pneumocystis carinii (pc) of tumor cell lines in culture and the activity is attributed to inhibition of dihydrofolate reductase (DHFR), mTOR kinase inhibitors and cytotoxic agents .
Synthesis Analysis
The synthesis of similar compounds involves a reaction with carbon disulfide in dimethyl sulphoxide and 10% potassium hydroxide at room temperature for 72 hours . The structures of the newly synthesized compounds were confirmed by spectral data and elemental analysis .Molecular Structure Analysis
The chemical structure of similar compounds was confirmed on the basis of analytical and spectral data . The IR spectra showed the absence of the cyano and amino groups .Chemical Reactions Analysis
The reaction of similar compounds with carbon disulfide in dimethyl sulphoxide and 10% potassium hydroxide at room temperature for 72 hours afforded scaffolds .Physical And Chemical Properties Analysis
The 13C NMR spectra of similar compounds exhibited characteristic signals in the δ = 161.0–163.0 and 192.0–195.0 ppm region associated with the carbonyl carbons of the amide and ketone moieties . There is a suitable disposition for hydrogen bonding between the carbonyl group and the phenolic hydroxyl, with the latter resonating at δ = 10.20–10.50 ppm in the 1H NMR spectra .Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Compounds with pyrazolopyrimidine derivatives, similar in structure to the given chemical, have been synthesized and evaluated for their anticancer and anti-inflammatory properties. For example, a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and tested for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as for 5-lipoxygenase inhibition, which is a key enzyme in the inflammatory response (Rahmouni et al., 2016).
DNA Binding and Gene Expression Control
Compounds containing N-methyl imidazole and N-methyl pyrrole, which are part of the molecule , have been investigated for their ability to target specific DNA sequences. These compounds, known as polyamides, can bind to the minor groove of DNA and control gene expression, potentially offering therapeutic strategies for diseases like cancer (Chavda et al., 2010).
Antimicrobial Agents
Similar structural motifs have been explored for their antimicrobial properties. For instance, new pyrazole and antibacterial pyrazolopyrimidine derivatives have been synthesized and characterized, showing significant antimicrobial activity (Rahmouni et al., 2014). This suggests that compounds with related structures could be potent antimicrobial agents.
Enzymatic Activity Modulation
Compounds with pyrazolopyrimidinyl keto-esters, which share structural features with the molecule , have been shown to affect enzymatic activity. Specifically, these compounds have been found to increase the reactivity of cellobiase, an enzyme involved in the breakdown of cellulose into glucose (Abd & Awas, 2008). This indicates potential applications in biotechnology and biofuel production.
Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at the 3-position, related in structural complexity to the compound , have been synthesized and investigated as potential antiulcer agents. Although these compounds did not show significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models, suggesting a potential for gastrointestinal protective applications (Starrett et al., 1989).
Safety And Hazards
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3/c20-11(9-6-14-7-17-9)16-4-5-19-12(21)8-2-1-3-15-10(8)18-13(19)22/h1-3,6-7H,4-5H2,(H,14,17)(H,16,20)(H,15,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCIPNBDEGUSKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CN=CN3)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide |
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